

A Comparative Analysis of Synthetic Pathways to 4-Methylbenzo[d]thiazol-5-amine

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Compound of Interest

Compound Name: 4-Methylbenzo[d]thiazol-5-amine

Cat. No.: B2675525

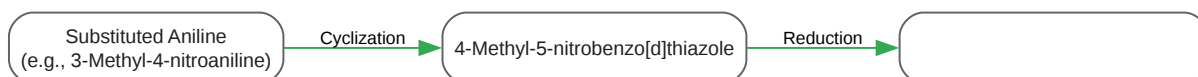
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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Benzothiazole Intermediate

4-Methylbenzo[d]thiazol-5-amine, a substituted benzothiazole, represents a valuable scaffold in medicinal chemistry and materials science. The strategic placement of the methyl and amino groups on the benzo-fused ring offers unique properties for further chemical modifications and biological interactions. This guide provides a comparative analysis of the plausible synthetic routes to this target molecule, focusing on a prominent pathway involving a nitro-intermediate. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: An Overview

The synthesis of **4-Methylbenzo[d]thiazol-5-amine** can be logically approached through the construction of the benzothiazole core followed by functional group manipulations. A key and widely applicable strategy involves the preparation of a nitro-substituted benzothiazole intermediate, which is subsequently reduced to the desired amine. This approach offers the advantage of utilizing well-established nitration and reduction methodologies.



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